2-Chloropyridin-4-amine hydrochloride
Overview
Description
2-Chloropyridin-4-amine hydrochloride, also known as 4-Chloro-2-pyridinamine, is a chemical compound with the molecular formula C5H5ClN2 . It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring . It is a versatile compound with a white to light yellow crystalline powder appearance .
Synthesis Analysis
The synthesis of 2-Chloropyridin-4-amine hydrochloride involves the activation of the pyridine ring position, which makes it easy for nucleophilic substitution reactions to occur . The compound 2-chloro-4-isonicotinamide is formed by the action of phosphorus pentachloride, and finally, 4-Amino-2-chloropyridine is formed by Hofmann degradation reaction under the action of alkaline sodium hypochlorite .Molecular Structure Analysis
The molecular structure of 2-Chloropyridin-4-amine hydrochloride is represented by the InChI code1S/C5H5ClN2.ClH/c6-5-3-4(7)1-2-8-5;/h1-3H,(H2,7,8);1H
. The compound has a molecular weight of 165.02 . Chemical Reactions Analysis
4-Amino-2-chloropyridine is a chloroaminoheterocyclic compound that readily undergoes Suzuki-Miyaura coupling with phenylboronic acid .Physical And Chemical Properties Analysis
2-Chloropyridin-4-amine hydrochloride has diverse properties, including a high boiling point and solubility in organic solvents . It is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone .Scientific Research Applications
Organic Synthesis Applications
- Hydrogen-Bonded Networks Formation: Studies involving derivatives like 5-chloropyridin-2-amine have showcased their ability to form hydrogen-bonded networks when reacted with fumaric acid, highlighting their utility in crystal engineering and material synthesis (Perpétuo & Janczak, 2010).
- Nucleophilic Aromatic Substitution (S N Ar): The compound's efficacy in undergoing direct, uncatalyzed amination via S N Ar in a flow reactor setting demonstrates its value in the efficient synthesis of 2-aminopyridines, a key structural motif in many pharmaceuticals (Hamper & Tesfu, 2007).
- Catalysis and Selectivity: Research has shown that 2-chloropyridine derivatives can be selectively aminated using palladium-xantphos complexes, indicating their potential in creating chemoselective transformations for synthesizing compounds with specific functionalities (Ji, Li, & Bunnelle, 2003).
Material Science and Pharmacology
- Synthesis of Antifungal and Antibacterial Agents: Novel derivatives like 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines exhibit significant antifungal and antibacterial activities, underscoring the compound's role in the development of new antimicrobial agents (Narayana et al., 2007).
- Solid-State Fluorescence: The synthesis of 2-alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles from chloropyridine derivatives has shown solid-state fluorescence, suggesting applications in material science for developing fluorescent materials (Ershov et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-chloropyridin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2.ClH/c6-5-3-4(7)1-2-8-5;/h1-3H,(H2,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCPJLPRYOQGNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660013 | |
Record name | 2-Chloropyridin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyridin-4-amine hydrochloride | |
CAS RN |
2897-42-9 | |
Record name | 2-Chloropyridin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.